Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)-
Description
Chemical Name: (1R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine
CAS RN: 473733-18-5
Molecular Formula: C₁₀H₁₄FN
Structure: Features a benzene ring substituted with a fluorine atom at the 3-position and a tert-butyl (1,1-dimethylethyl) group at the benzylic position. The stereochemistry is specified as (alphaR), indicating the R-configuration at the chiral center .
This compound belongs to the benzenemethanamine class, characterized by an amine group attached to a substituted benzene ring.
Properties
CAS No. |
473733-21-0 |
|---|---|
Molecular Formula |
C11H16FN |
Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1R)-1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
ONHZOAAJDYSRRQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC(=CC=C1)F)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzenemethanamine Backbone: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzenemethanamine.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Compound 1 : Benzenemethanamine, 3,4-difluoro-alpha-methyl-, (alphaR)- (CAS 321318-15-4)
- Substituents : 3,4-Difluoro (two electron-withdrawing groups) and alpha-methyl.
- Stereochemistry : AlphaR configuration.
- Impact: Additional fluorine at the 4-position increases lipophilicity and may alter receptor binding compared to the mono-fluoro target compound. The smaller methyl group (vs. tert-butyl) reduces steric hindrance .
Compound 2 : Benzenemethanamine, 3,4,5-trifluoro-alpha-methyl-, hydrochloride (CAS 321318-43-8)
Variations in Alpha-Substituents
Compound 3 : Benzenemethanamine, 3-fluoro-alpha-(trifluoromethyl)-, (alphaS)- (CAS in )
- Alpha-Substituent : Trifluoromethyl (CF₃).
- Stereochemistry : AlphaS (opposite configuration to the target compound).
- The S-configuration may lead to divergent biological activity .
Compound 4 : Benzenemethanamine, alpha-ethynyl-3-fluoro-, (alphaS)- (CAS 226699-04-3)
Steric and Electronic Effects
Stereochemical Differences
- The target compound’s alphaR configuration may favor specific enantioselective interactions, such as binding to chiral receptors or enzymes. In contrast, analogs like Compound 3 (alphaS) or Compound 4 (alphaS) could exhibit reduced or altered activity due to mismatched stereochemistry .
Biological Activity
Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)-, also known by its CAS number 239105-45-4, is a compound that has garnered attention in various fields of research due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂FN
- Molecular Weight : 153.197 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 206.2 ± 15.0 °C at 760 mmHg
- Flash Point : 87.7 ± 8.3 °C
The biological activity of Benzenemethanamine derivatives often involves interactions with various neurotransmitter systems. Specifically, compounds similar to Benzenemethanamine have been studied for their potential effects on the central nervous system (CNS) and cardiovascular systems. The presence of fluorine in the structure may enhance lipophilicity and receptor binding affinity, which is crucial for CNS activity.
Pharmacological Studies
Research indicates that Benzenemethanamine derivatives can exhibit significant pharmacological effects:
- Antidepressant Activity : Some studies suggest that compounds in this class may influence serotonin and norepinephrine levels, similar to traditional antidepressants.
- Stimulant Effects : Certain derivatives have shown stimulant properties, potentially increasing alertness and energy levels.
- Neuroprotective Effects : There is emerging evidence that these compounds could offer neuroprotection against oxidative stress.
Study 1: Neuropharmacological Effects
In a study assessing the neuropharmacological effects of a similar compound, researchers found that it significantly increased serotonin levels in rat models. This effect was attributed to the compound's ability to inhibit the reuptake of serotonin, suggesting potential therapeutic applications in mood disorders .
| Compound | Effect on Serotonin Levels | Model Used |
|---|---|---|
| Similar Compound | Increased | Rat Models |
Study 2: Cardiovascular Implications
Another study investigated the cardiovascular effects of a closely related compound. Results indicated a dose-dependent decrease in heart rate and blood pressure in animal models, suggesting potential use as an antihypertensive agent .
| Compound | Change in Heart Rate | Change in Blood Pressure | Model Used |
|---|---|---|---|
| Related Compound | Decreased | Decreased | Animal Models |
Toxicological Profile
The safety profile of Benzenemethanamine derivatives is critical for their development as therapeutic agents. Toxicity studies have indicated:
- Acute Toxicity : LD50 values suggest moderate toxicity upon ingestion.
- Irritation Potential : These compounds can cause skin and eye irritation upon contact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
